molecular formula C6H6BFO3 B566102 2-Fluoro-5-hydroxyphenylboronic acid CAS No. 1150114-52-5

2-Fluoro-5-hydroxyphenylboronic acid

Cat. No. B566102
M. Wt: 155.919
InChI Key: XXJIHTFTQPUJFM-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxyphenylboronic acid is a chemical compound with the empirical formula C6H6BFO3 . It is a solid substance and is used in the preparation of pyrrolopyrimidine derivatives as IGF-1R inhibitors .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-5-hydroxyphenylboronic acid is 155.92 . The SMILES string representation of its structure is OB(C1=CC(O)=CC=C1F)O .


Chemical Reactions Analysis

2-Fluoro-5-hydroxyphenylboronic acid is used in the preparation of pyrrolopyrimidine derivatives as IGF-1R inhibitors . Boronic acids, in general, are known to participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

2-Fluoro-5-hydroxyphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 386.5±52.0 °C at 760 mmHg, and a flash point of 187.5±30.7 °C . It has 3 hydrogen bond acceptors and donors, and 1 freely rotating bond .

Scientific Research Applications

  • Organic Chemistry

    • 2-Fluoro-5-hydroxyphenylboronic acid is used in the preparation of various organic compounds .
  • Sensors and Receptors

    • Boronic acid compounds, like 2-Fluoro-5-hydroxyphenylboronic acid, have been developed as sensors to recognize carbohydrates or other substances .
    • These sensors work by forming cyclic esters with 1,2- or 1,3-diols in aqueous solution, resulting in significant fluorescence changes .
  • Polymers

    • While specific information on 2-Fluoro-5-hydroxyphenylboronic acid wasn’t available, boronic acids in general are known to be used in the creation of polymers .
  • Active Ingredients of Drugs

    • 2-Fluoro-5-hydroxyphenylboronic acid could potentially be used in the development of new drugs .
  • Functionalization of Nanoparticles

    • Boronic acids, like 2-Fluoro-5-hydroxyphenylboronic acid, can be used to functionalize nanoparticles .
  • Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)

    • Boronic acids, including potentially 2-Fluoro-5-hydroxyphenylboronic acid, are used in BNCT, a type of cancer therapy .
    • The methods of application involve administering the boronic acid to the patient, then exposing the patient to a beam of neutrons. The boron atoms capture the neutrons, resulting in a reaction that produces alpha particles, which can destroy cancer cells .
  • Suzuki Reaction

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the Suzuki reaction, a type of cross-coupling reaction .
    • The Suzuki reaction is a method of creating carbon-carbon bonds by coupling boronic acids with organic halides .
  • Synthesis of Pyrrolopyrimidine Derivatives

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the synthesis of pyrrolopyrimidine derivatives .
    • Pyrrolopyrimidines are a class of compounds that have been studied for their potential as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a role in cancer .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the Friedel-Crafts alkylation of hydronaphthalenes .
    • The Friedel-Crafts alkylation is a method of introducing alkyl groups into aromatic compounds .
  • Synthesis of 9,10-Diarylanthracenes

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the synthesis of 9,10-diarylanthracenes .
    • 9,10-Diarylanthracenes are a class of compounds that have been studied for their potential use as molecular switches .
  • Cross-Coupling with Carbazolyl or Aryl Halides

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in cross-coupling reactions with carbazolyl or aryl halides .
    • Cross-coupling reactions are a method of creating carbon-carbon bonds by coupling two different organic compounds .
  • Functionalization of Surfaces

    • While specific information on 2-Fluoro-5-hydroxyphenylboronic acid wasn’t available, boronic acids in general are known to be used in the functionalization of surfaces .
  • Suzuki Reaction

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the Suzuki reaction, a type of cross-coupling reaction .
    • The Suzuki reaction is a method of creating carbon-carbon bonds by coupling boronic acids with organic halides .
  • Synthesis of Pyrrolopyrimidine Derivatives

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the synthesis of pyrrolopyrimidine derivatives .
    • Pyrrolopyrimidines are a class of compounds that have been studied for their potential as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a role in cancer .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the Friedel-Crafts alkylation of hydronaphthalenes .
    • The Friedel-Crafts alkylation is a method of introducing alkyl groups into aromatic compounds .
  • Synthesis of 9,10-Diarylanthracenes

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in the synthesis of 9,10-diarylanthracenes .
    • 9,10-Diarylanthracenes are a class of compounds that have been studied for their potential use as molecular switches .
  • Cross-Coupling with Carbazolyl or Aryl Halides

    • 2-Fluoro-5-hydroxyphenylboronic acid can be used in cross-coupling reactions with carbazolyl or aryl halides .
    • Cross-coupling reactions are a method of creating carbon-carbon bonds by coupling two different organic compounds .
  • Functionalization of Surfaces

    • While specific information on 2-Fluoro-5-hydroxyphenylboronic acid wasn’t available, boronic acids in general are known to be used in the functionalization of surfaces .

Safety And Hazards

While specific safety and hazard information for 2-Fluoro-5-hydroxyphenylboronic acid was not found, it’s important to handle all chemical substances with care and use appropriate safety measures. Some similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-fluoro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJIHTFTQPUJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675009
Record name (2-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxyphenylboronic acid

CAS RN

1150114-52-5
Record name (2-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-hydroxyphenylboronic acid
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